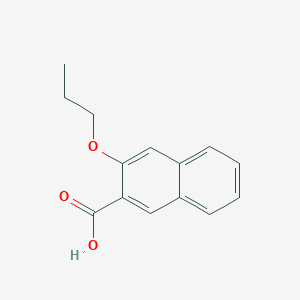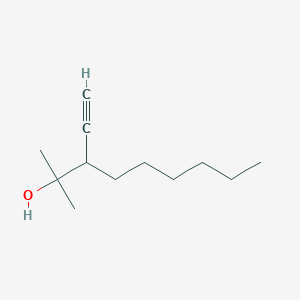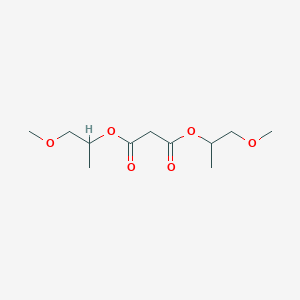
Bis(1-methoxypropan-2-yl) propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-methoxypropan-2-yl) propanedioate is a chemical compound with the molecular formula C10H18O6. It is known for its unique structure, which includes two 1-methoxypropan-2-yl groups attached to a propanedioate backbone. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methoxypropan-2-yl) propanedioate typically involves the esterification of propanedioic acid with 1-methoxypropan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Bis(1-methoxypropan-2-yl) propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield propanedioic acid and 1-methoxypropan-2-ol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Propanedioic acid and 1-methoxypropan-2-ol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.
科学的研究の応用
Bis(1-methoxypropan-2-yl) propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Bis(1-methoxypropan-2-yl) propanedioate involves its interaction with various molecular targets. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored and analyzed. The pathways involved often include ester hydrolysis, oxidation, and other metabolic processes.
類似化合物との比較
Similar Compounds
Dimethyl malonate: Similar ester structure but with methyl groups instead of 1-methoxypropan-2-yl groups.
Diethyl malonate: Similar ester structure but with ethyl groups instead of 1-methoxypropan-2-yl groups.
Bis(2-methoxyethyl) malonate: Similar structure with 2-methoxyethyl groups.
Uniqueness
Bis(1-methoxypropan-2-yl) propanedioate is unique due to its specific ester groups, which impart distinct chemical properties such as solubility and reactivity. These properties make it suitable for specialized applications in organic synthesis and industrial processes.
特性
CAS番号 |
89574-47-0 |
|---|---|
分子式 |
C11H20O6 |
分子量 |
248.27 g/mol |
IUPAC名 |
bis(1-methoxypropan-2-yl) propanedioate |
InChI |
InChI=1S/C11H20O6/c1-8(6-14-3)16-10(12)5-11(13)17-9(2)7-15-4/h8-9H,5-7H2,1-4H3 |
InChIキー |
DTEVNKMNHCRZMD-UHFFFAOYSA-N |
正規SMILES |
CC(COC)OC(=O)CC(=O)OC(C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone](/img/structure/B14395593.png)
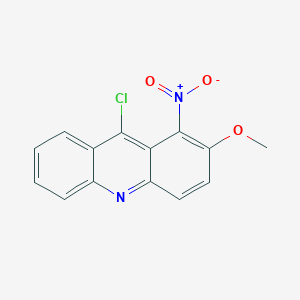

![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)

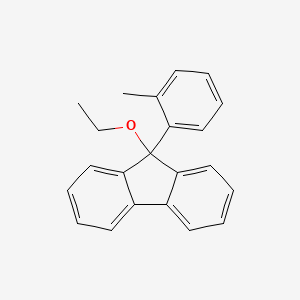
![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
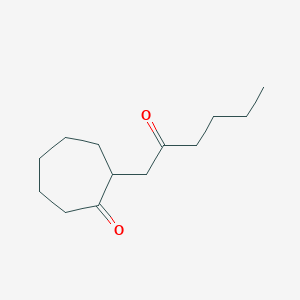
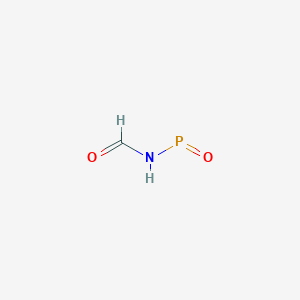
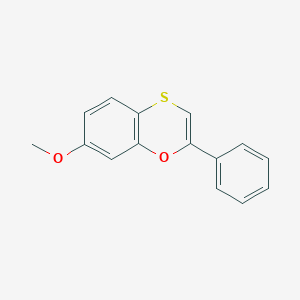
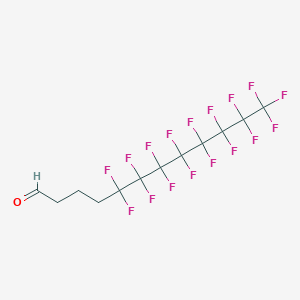
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
